4-(2-Hydroxyethoxy)benzene-1,2-diol
Overview
Description
4-(2-Hydroxyethoxy)benzene-1,2-diol is a chemical compound with the molecular formula C₈H₁₀O₄. It is a derivative of hydroquinone, featuring an ethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethoxy)benzene-1,2-diol can be synthesized through the reaction of hydroquinone with ethylene oxide. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the addition of the ethoxy group to the hydroquinone molecule. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where hydroquinone and ethylene oxide are combined in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(2-Hydroxyethoxy)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials, such as polyurethanes and other polymers.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, it can participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethoxy)benzene: Another hydroquinone derivative with two ethoxy groups.
1,4-Bis(2-hydroxypropoxy)benzene: Similar structure but with propoxy groups instead of ethoxy groups.
Uniqueness
4-(2-Hydroxyethoxy)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzene-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQLJJDZSBOVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602355 | |
Record name | 4-(2-Hydroxyethoxy)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22114-98-3 | |
Record name | 4-(2-Hydroxyethoxy)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.